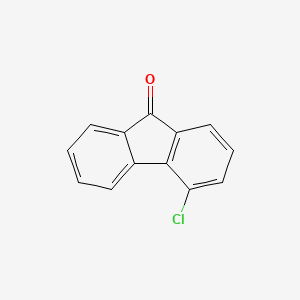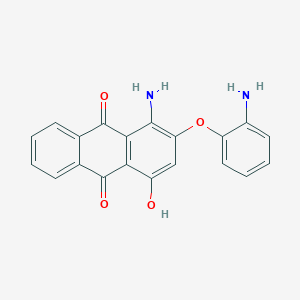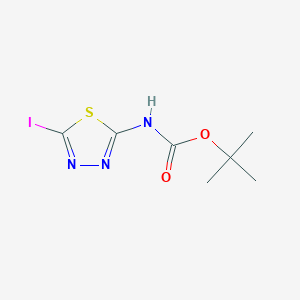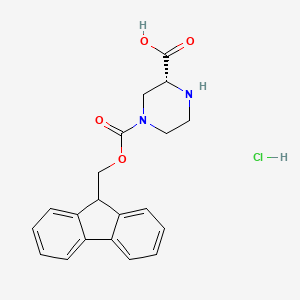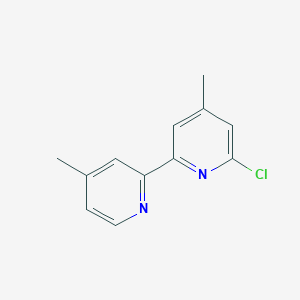
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of anthraquinone derivatives followed by the introduction of the dioxopentan-3-yl group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in organic synthesis.
科学的研究の応用
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione
- 2,3-Dichloro-1,4-naphthoquinone
- 4a,6,7,8a-Tetrachloro-1,4-methanonaphthalene-5,8-dione
Uniqueness
2-Chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both chloro and dioxopentan-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
89607-90-9 |
|---|---|
分子式 |
C19H13ClO6 |
分子量 |
372.8 g/mol |
IUPAC名 |
2-chloro-3-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H13ClO6/c1-7(21)11(8(2)22)12-15(20)19(26)14-13(18(12)25)16(23)9-5-3-4-6-10(9)17(14)24/h3-6,11,25-26H,1-2H3 |
InChIキー |
MQQNBXNCJKIPAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


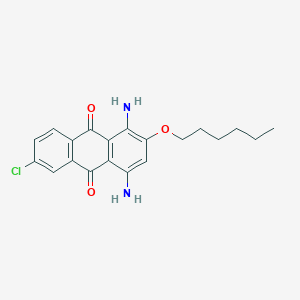
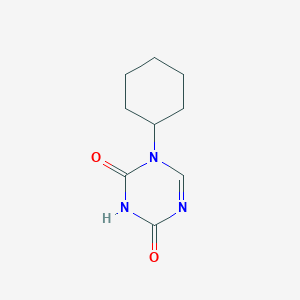

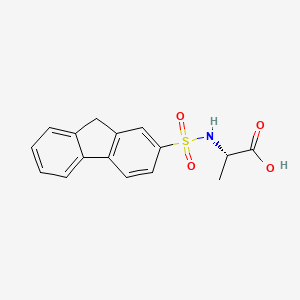
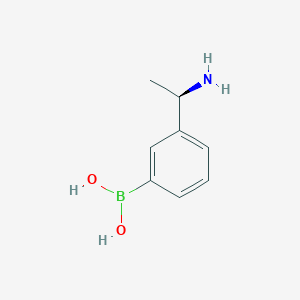
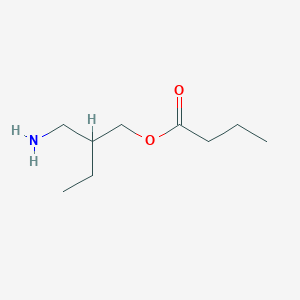
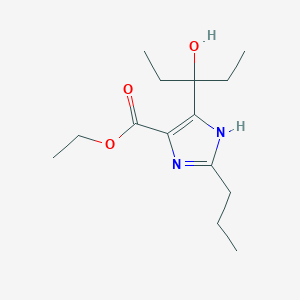
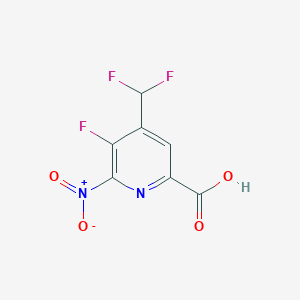
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
